Cas no 2168790-90-5 (4-Benzyl-2-methyl-1,3-oxazinane)
4-Benzyl-2-methyl-1,3-oxazinane Chemical and Physical Properties
Names and Identifiers
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- EN300-1279147
- 2168790-90-5
- 4-benzyl-2-methyl-1,3-oxazinane
- 4-Benzyl-2-methyl-1,3-oxazinane
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- Inchi: 1S/C12H17NO/c1-10-13-12(7-8-14-10)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
- InChI Key: RMAZEAFTZJHHAT-UHFFFAOYSA-N
- SMILES: O1CCC(CC2C=CC=CC=2)NC1C
Computed Properties
- Exact Mass: 191.131014166g/mol
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 21.3Ų
4-Benzyl-2-methyl-1,3-oxazinane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1279147-1g |
4-benzyl-2-methyl-1,3-oxazinane |
2168790-90-5 | 1g |
$1785.0 | 2023-08-31 | ||
| Enamine | EN300-1279147-5g |
4-benzyl-2-methyl-1,3-oxazinane |
2168790-90-5 | 5g |
$5179.0 | 2023-08-31 | ||
| Enamine | EN300-1279147-10g |
4-benzyl-2-methyl-1,3-oxazinane |
2168790-90-5 | 10g |
$7681.0 | 2023-08-31 | ||
| Enamine | EN300-1279147-0.05g |
4-benzyl-2-methyl-1,3-oxazinane |
2168790-90-5 | 0.05g |
$1500.0 | 2023-08-31 | ||
| Enamine | EN300-1279147-0.1g |
4-benzyl-2-methyl-1,3-oxazinane |
2168790-90-5 | 0.1g |
$1572.0 | 2023-08-31 | ||
| Enamine | EN300-1279147-0.25g |
4-benzyl-2-methyl-1,3-oxazinane |
2168790-90-5 | 0.25g |
$1642.0 | 2023-08-31 | ||
| Enamine | EN300-1279147-0.5g |
4-benzyl-2-methyl-1,3-oxazinane |
2168790-90-5 | 0.5g |
$1714.0 | 2023-08-31 | ||
| Enamine | EN300-1279147-1.0g |
4-benzyl-2-methyl-1,3-oxazinane |
2168790-90-5 | 1g |
$1785.0 | 2023-06-08 | ||
| Enamine | EN300-1279147-2.5g |
4-benzyl-2-methyl-1,3-oxazinane |
2168790-90-5 | 2.5g |
$3501.0 | 2023-08-31 | ||
| Enamine | EN300-1279147-5.0g |
4-benzyl-2-methyl-1,3-oxazinane |
2168790-90-5 | 5g |
$5179.0 | 2023-06-08 |
4-Benzyl-2-methyl-1,3-oxazinane Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 4-Benzyl-2-methyl-1,3-oxazinane
4-Benzyl-2-methyl-1,3-oxazinane (CAS No. 2168790-90-5): An Emerging Compound in Pharmaceutical Research
4-Benzyl-2-methyl-1,3-oxazinane (CAS No. 2168790-90-5) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of oxazinanes, which are heterocyclic compounds characterized by a six-membered ring containing one nitrogen and one oxygen atom. The presence of a benzyl and a methyl group in the structure imparts specific properties that make it an intriguing candidate for various medicinal chemistry studies.
The chemical structure of 4-Benzyl-2-methyl-1,3-oxazinane is particularly noteworthy. The benzyl group, attached to the nitrogen atom, provides aromatic character and enhances the compound's hydrophobicity. Meanwhile, the methyl group, attached to the carbon adjacent to the nitrogen, contributes to the overall stability and reactivity of the molecule. These structural features collectively influence the compound's biological activity and pharmacological properties.
Recent research has focused on the potential of 4-Benzyl-2-methyl-1,3-oxazinane as a lead compound for drug development. Studies have shown that this compound exhibits promising activity in various biological assays, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-Benzyl-2-methyl-1,3-oxazinane effectively inhibited the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
In addition to its anti-cancer properties, 4-Benzyl-2-methyl-1,3-oxazinane has also shown potential in treating inflammatory conditions. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Research conducted at a leading pharmaceutical institute found that 4-Benzyl-2-methyl-1,3-oxazinane significantly reduced inflammation in animal models by modulating the expression of pro-inflammatory cytokines and enzymes.
The neuroprotective effects of 4-Benzyl-2-methyl-1,3-oxazinane have also been explored. Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are major health concerns with limited treatment options. A study published in the Journal of Neurochemistry reported that 4-Benzyl-2-methyl-1,3-oxazinane protected neurons from oxidative stress and apoptosis, suggesting its potential as a therapeutic agent for these conditions.
The pharmacokinetic properties of 4-Benzyl-2-methyl-1,3-oxazinane have been extensively studied to understand its behavior in biological systems. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed from the gastrointestinal tract and exhibits good bioavailability. Furthermore, it has been shown to cross the blood-brain barrier efficiently, which is crucial for its neuroprotective applications.
The safety profile of 4-Benzyl-2-methyl-1,3-oxazinane is another critical aspect being investigated. Preclinical toxicity studies have demonstrated that this compound is well-tolerated at therapeutic doses with minimal side effects. These findings support its potential for further clinical development.
In conclusion, 4-Benzyl-2-methyl-1,3-oxazinane (CAS No. 2168790-90-5) represents an exciting advancement in pharmaceutical research. Its unique chemical structure and diverse biological activities make it a promising candidate for developing new therapeutic agents. Ongoing studies are expected to further elucidate its mechanisms of action and optimize its use in clinical settings.
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